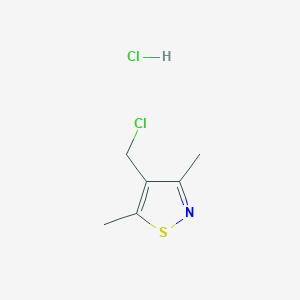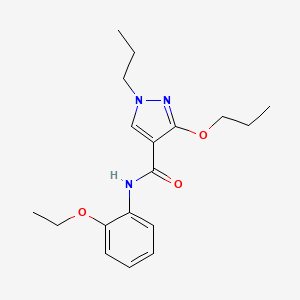
N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and related compounds have been synthesized and characterized as part of the exploration into novel organic compounds with potential applications in various fields, including medicinal chemistry and agrochemistry. The synthesis involves reactions with various reagents to form derivatives, which are then analyzed using techniques like NMR, IR, and MS to establish their structures (Hassan, Hafez, & Osman, 2014). Similarly, the synthesis of related pyrazole-4-carboxamide derivatives has been explored, focusing on their potential herbicidal activity and selectivity towards various crops (Ohno et al., 2004).
Cytotoxicity and Herbicidal Activity
Some derivatives of N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide have been evaluated for their cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer research and treatment. The compounds' efficacy varies based on their structural modifications and the specific cell lines tested (Hassan, Hafez, & Osman, 2015). Additionally, the herbicidal activity of similar pyrazole carboxamide derivatives has been assessed, showing effectiveness against various weeds while maintaining safety for crops, which highlights their potential in agricultural applications (Ohno et al., 2004).
Nematocidal Evaluation
Further research into pyrazole carboxamide derivatives has demonstrated that certain compounds exhibit notable nematocidal activity. This suggests their utility in addressing parasitic nematode infestations, which can be significant agricultural pests. The investigation into these compounds' nematocidal properties offers a promising avenue for developing new agents in pest control (Zhao et al., 2017).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-11-21-13-14(18(20-21)24-12-5-2)17(22)19-15-9-7-8-10-16(15)23-6-3/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLKAUWCJHJCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[trans-4-amino-3-piperidyl]carbamate](/img/structure/B2797443.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2797446.png)
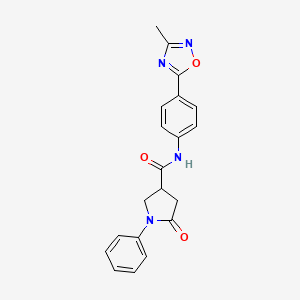
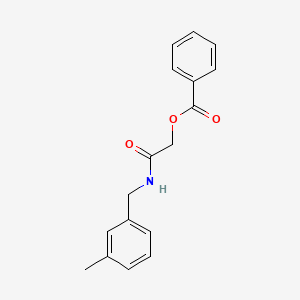
![2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797449.png)
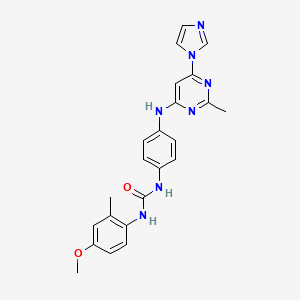
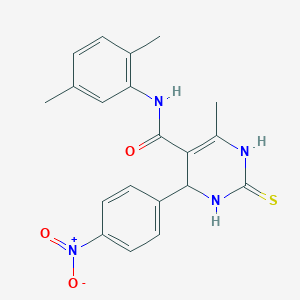
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2797453.png)
![4-[[Benzenesulfonyl(pyridin-2-yl)amino]methyl]benzoic acid](/img/structure/B2797454.png)
![N-[3-(Aminomethyl)pentan-3-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2797455.png)
![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2797458.png)
